Quantifying β1-Selectivity: Metoprolol vs. Bisoprolol vs. Atenolol in Recombinant Human Adrenoceptors
Metoprolol exhibits approximately 5-fold selectivity for β1-adrenoceptors over β2- and β3-adrenoceptors in recombinant human COS-7 cell membranes. In a direct comparative radioligand binding study, metoprolol and atenolol were both approximately 5-fold selective for β1 versus β2 and β3, whereas bisoprolol was ∼15-fold selective for β1 versus β2 and ∼31-fold selective for β1 versus β3 [1]. Carvedilol was nonselective for any β-adrenoceptor subtype. This graded selectivity, quantified by Ki values of 47 nM for β1, 2,730 nM for β2, and >10,000 nM for β3 in CHO cells [2], defines the therapeutic index for cardioselectivity and the threshold plasma concentration above which β2 blockade becomes clinically significant.
| Evidence Dimension | β1/β2 Selectivity Ratio |
|---|---|
| Target Compound Data | β1 Ki = 47 nM; β2 Ki = 2,730 nM; β1/β2 ratio ≈ 58:1 (CHO cell assay). 5-fold selectivity in COS-7 cell membranes. |
| Comparator Or Baseline | Bisoprolol: 15-fold β1/β2 selectivity, 31-fold β1/β3 selectivity in COS-7 cells. Atenolol: 5-fold selectivity. Carvedilol: nonselective. |
| Quantified Difference | Bisoprolol β1/β2 selectivity is 3× higher than metoprolol (15-fold vs. 5-fold) in COS-7 cells. |
| Conditions | Recombinant human β1-, β2-, β3-adrenoceptors expressed in COS-7 cells; [125I]iodocyanopindolol radioligand binding. CHO cells expressing human receptors for Ki values. |
Why This Matters
The intermediate β1-selectivity of metoprolol (between atenolol and bisoprolol) makes it a preferred research tool for studies requiring partial β2 sparing, while its loss of selectivity above 300 nmol/L plasma concentration [2] necessitates careful dose selection in in vivo models.
- [1] Schnabel P, Maack C, Mies F, Tyroller S, Scheer A, Böhm M. Binding Properties of β-Blockers at Recombinant β1-, β2-, and β3-Adrenoceptors. Journal of Cardiovascular Pharmacology. 2000;36(4):466-471. View Source
- [2] Hoffmann C, Leitz MR, Oberdorf-Maass S, et al. Comparative pharmacology of human β-adrenergic receptor subtypes—characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology. 2004;369(2):151-159. View Source
